Quinacridone

説明

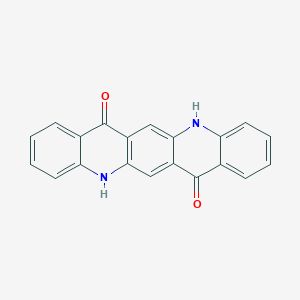

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,12-dihydroquinolino[2,3-b]acridine-7,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O2/c23-19-11-5-1-3-7-15(11)21-17-10-14-18(9-13(17)19)22-16-8-4-2-6-12(16)20(14)24/h1-10H,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCMAYZCPIVABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027354 | |

| Record name | 5,12-Dihydroquino[2,3-b]acridine-7,14-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid, Red to violet solid; Bluish or yellowish tint depending of form; [HSDB] Red odorless powder; [MSDSonline], Solid | |

| Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinquasia Red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4427 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Quinacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Insoluble in organic solvents and dispersion media. | |

| Record name | CINQUASIA RED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5 | |

| Record name | CINQUASIA RED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red to violet solid with blueish or yellowish tint depending upon crystalline form., particle characteristics: thin plates | |

CAS No. |

1047-16-1 | |

| Record name | Quinacridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1047-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinquasia Red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001047161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinacridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,12-Dihydroquino[2,3-b]acridine-7,14-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,12-dihydroquino[2,3-b]acridine-7,14-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINQUASIA RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11P487375P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINQUASIA RED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

390 °C | |

| Record name | Quinacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization of Quinacridone

Advanced Synthetic Methodologies

Recent advancements in synthetic chemistry have led to innovative methods for producing the quinacridone core structure, moving away from harsh traditional techniques.

A highly effective and modern method for constructing the this compound framework is the "condensation followed by annulation" strategy. acs.orgresearchgate.net This approach represents a significant improvement over classic three-step syntheses which often necessitated the use of high-boiling-point solvents, such as Dowtherm A or α-chloronaphthalene, and toxic oxidants like nitrobenzene. acs.org

The process typically begins with an imine condensation reaction between an aromatic amine and dimethylsuccinyl succinate (B1194679) (DMSS). acs.org For instance, in the synthesis of certain core-extended derivatives, 2-amino-9,9-dialkylfluorene is reacted with DMSS in a 2:1 ratio. acs.org A notable feature of this step is the in-situ oxidation of the central cyclohexadiene ring to a benzene (B151609) ring by air, which simplifies the procedure. acs.org The subsequent annulation, or ring-closure, step is often achieved using reagents like methanesulfonic acid, which facilitates the cyclization to form the final pentacyclic this compound structure. rsc.org This two-step method is highly efficient and allows for the synthesis of this compound derivatives on a large scale. acs.orgnih.gov

A primary driver in modern pigment synthesis is the development of scalable and environmentally friendly processes. rsc.org The "condensation followed by annulation" method is a prime example of such an advancement. acs.org This strategy is considered more cost-effective and industry-friendly for mass production. acs.org

Traditional methods for this compound synthesis were often hampered by harsh reaction conditions, such as refluxing in high-boiling-point solvents or using hot concentrated acids, which limited the choice of substrates and increased production costs. acs.org Furthermore, the reliance on toxic oxidants presented significant environmental concerns during mass production. acs.org The newer methodologies circumvent these issues by using air as an oxidant and avoiding hazardous solvents, thereby minimizing the environmental impact. acs.orgresearchgate.net The ability to produce derivatives on a 10-gram scale with simplified purification steps like recrystallization, instead of chromatography, underscores the scalability and cost-effectiveness of these modern approaches. acs.org

In a significant move towards sustainability, the chemical industry has begun to incorporate renewable raw materials into this compound pigment production. clariant.com A leading example is the use of bio-succinic acid as a greener alternative to traditional petroleum-based succinic acid. clariant.comnih.gov Chemical company Clariant has been a pioneer in this area, producing high-performance this compound pigments based on bio-succinic acid solutions at its facility in Frankfurt-Hoechst, Germany. clariant.comgreenchemicalsblog.com

This bio-succinic acid, supplied by companies like Myriant, is derived from the fermentation of renewable resources such as corn. clariant.comheubach.complasticsnews.com It serves as a direct substitute for fossil-based succinic acid, allowing for a reduction in the environmental footprint of the final pigment without impacting its quality, performance, or the manufacturing process. clariant.complasticsnews.com This innovation enables customers in various sectors, including the automotive, architectural, and plastics industries, to improve the sustainability profile of their own products. clariant.comheubach.com

Scalable and Environmentally Benign Synthesis

Design and Synthesis of this compound Derivatives

Modifying the basic this compound structure through derivatization is a key strategy for tuning its chemical and physical properties. Common approaches include attaching functional groups to the nitrogen atoms or extending the central π-conjugated core.

One of the most common methods to improve the solubility and solution processability of quinacridones is N-alkylation. acs.org The strong intermolecular hydrogen bonds between the N-H and C=O groups in unsubstituted this compound are responsible for its high stability but also its poor solubility. acs.org Converting the N-H bonds to N-alkyl groups disrupts this hydrogen bonding network. acs.org

The synthesis of N-alkylated derivatives can be achieved through various methods. For example, 2,9-dichlorothis compound can be reacted with 1,8-dibromooctane (B1199895) using NaH as a base and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst to produce an N-alkylated intermediate. jst.go.jp This intermediate can then be further reacted with molecules like N-methylimidazole or quinoline (B57606) to create this compound quaternary ammonium (B1175870) salts. jst.go.jp Other examples include the synthesis of N,N′-di(n-hexyl) substituted quinacridones, which have been studied for their luminescent properties. acs.orgcapes.gov.brnih.gov While improving solubility, N-alkylation can diminish the unique properties conferred by hydrogen bonding. acs.org

| Derivative Name | Alkyl Substituent | Precursors | Reference |

| N,N′-di(n-hexyl)-1,3,8,10-tetramethylthis compound | n-hexyl | 1,3,8,10-tetramethylthis compound | acs.org |

| N,N′-di(n-hexyl)-2,9-di(t-butyl)this compound | n-hexyl | 2,9-di(t-butyl)this compound | acs.org |

| N,N'-di(n-butyl)this compound | n-butyl | This compound | scilit.com |

| Alkylated 2,9-dichlorothis compound | Octyl (from 1,8-dibromooctane) | 2,9-dichlorothis compound, 1,8-dibromooctane | jst.go.jp |

This table provides examples of synthesized N-alkylated this compound derivatives.

Extending the π-conjugated system of the this compound core is another powerful strategy for modifying its electronic and optical properties. rsc.org This can be achieved by fusing additional aromatic rings to the existing structure or by replacing the central phenylene ring with other aromatic systems.

One approach involves the "condensation followed by annulation" synthesis to create 9-ring-fused this compound derivatives, such as indene-fused this compound (IFQA). acs.orgnih.gov In this design, solubilizing alkyl chains are attached to the fused indene (B144670) component rather than the this compound nitrogens, which preserves the crucial intermolecular hydrogen bonding while still achieving good solubility in common organic solvents. acs.org

A different strategy involves replacing the central aromatic ring entirely. Researchers have successfully incorporated carbazole (B46965) and naphthalene (B1677914) cores into the center of the this compound molecule. rsc.orgrsc.orgresearchgate.net This synthesis is based on a palladium-catalyzed C-N coupling reaction. rsc.org The resulting derivatives exhibit altered electronic properties; for example, the naphthalene-core derivative shows a high fluorescence quantum yield of 0.83. rsc.orgrsc.org This method provides a general route to a new class of this compound derivatives with tunable properties for optoelectronic applications. rsc.org

| Derivative Type | Central Core | Synthetic Method | Final Yield | Reference |

| Carbazole-core this compound | Carbazole | Palladium-catalyzed C–N coupling | 30% | rsc.orgresearchgate.net |

| Naphthalene-core this compound | Naphthalene | Palladium-catalyzed C–N coupling | 56% | rsc.orgresearchgate.net |

| Indene-fused this compound (IFQA) | Indene-fused phenylene | Condensation followed by annulation | High | acs.org |

This table summarizes synthetic strategies and outcomes for core-extended this compound derivatives.

This compound Derivatives with Specific Functional Groups (e.g., N-H, C=O, C-C)

The this compound core possesses several reactive sites, including the secondary amine (N-H) groups, the carbonyl (C=O) groups, and the carbon-carbon (C-C) bonds of the aromatic rings, which allow for extensive derivatization. These modifications are crucial for tuning the molecule's physical and electronic properties, such as solubility, color, and performance in electronic devices.

The N-H and C=O groups are fundamental to the characteristic intermolecular hydrogen bonding in solid-state this compound. mdpi.com These hydrogen bonds significantly influence the molecular packing and properties. One common strategy to enhance solubility and processability is to modify the N-H group by introducing alkyl or alkoxy chains. This alteration eliminates the intermolecular hydrogen bonding, thereby reducing the strong π-stacking interactions that cause poor solubility. nih.gov Another approach involves the temporary introduction of a tert-butoxycarbonyl (t-Boc) group onto the nitrogen atom. This makes the molecule soluble for processing, and the t-Boc group can be later removed by thermal annealing to regenerate the hydrogen-bonded structure in the final device. frontiersin.org

The electronic conjugation in the this compound molecule involves the aromatic rings, the C=O groups, and the N-H groups. mdpi.com Theoretical studies show that the charge distribution in the C-C, N-C, and O-C bonds can be analyzed to understand the molecule's electronic structure. semanticscholar.org Modifications to the carbon skeleton (C-C bonds), such as the introduction of methyl groups (methylation) or halogens onto the outer rings, can alter the electronic properties and thus the pigment's color. unimi.it For instance, the 2,9-dimethylthis compound (B1329379) (PR122) has a reddish-magenta hue, distinct from the red-violet of the parent unsubstituted this compound (PV19). unimi.it Introducing bulky substituents, like pentaphenyl groups, is another strategy aimed at sterically hindering π-π stacking interactions, which can improve solid-state emission efficiency. acs.org

Table 1: Examples of this compound Functionalization and Their Effects

| Functional Group Targeted | Modification Example | Purpose / Effect | Reference(s) |

|---|---|---|---|

| N-H | Introduction of long alkyl/alkoxy chains | Eliminates intermolecular H-bonding; improves solubility and processability. | nih.gov |

| N-H | Addition of tert-butoxycarbonyl (t-Boc) | Temporarily improves solubility for solution processing; can be thermally removed. | frontiersin.org |

| C-C (Aromatic Ring) | Methylation (e.g., 2,9-dimethylthis compound) | Shifts color from red-violet to reddish-magenta. | unimi.it |

| C-C (Aromatic Ring) | Introduction of bulky groups (e.g., pentaphenyl) | Suppresses π-π stacking; enhances solid-state fluorescence. | acs.org |

Incorporating this compound into π-Conjugated Frameworks

Due to its excellent photophysical properties, high stability, and good charge-carrier mobility, this compound is an important building block for creating larger π-conjugated materials for organic electronics. rsc.orgresearchgate.net These materials are explored for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. rsc.orgresearchgate.net The primary strategy involves extending the π-conjugation of the this compound core to fine-tune the material's electronic and optical properties. nih.gov

Several synthetic approaches have been developed to incorporate this compound into these extended frameworks. One method involves fusing additional aromatic systems to the this compound structure. For example, novel derivatives have been prepared where the central core is extended with carbazole or naphthalene units, leading to materials with high fluorescence quantum yields. researchgate.net Another innovative strategy is the "molecular confinement" approach, where bulky units like triptycene (B166850) are fused to the ends of the this compound chromophore. This method effectively reduces intermolecular π-π interactions, leading to enhanced solubility, processability, and significantly improved fluorescence quantum yield and photostability in the solid state. nih.govacs.org Similarly, indene-fused this compound derivatives have been synthesized that show high solubility while preserving the intermolecular hydrogen bonds. acs.org These advanced π-conjugated systems based on this compound are promising candidates for developing high-performance organic electronic materials. researchgate.net

Table 2: Examples of π-Conjugated this compound Frameworks

| Framework Type | Fused Unit(s) | Key Properties / Potential Application | Reference(s) |

|---|---|---|---|

| Core-Extended | Carbazole | Strong photoluminescence, suitable for optoelectronics. | researchgate.net |

| Core-Extended | Naphthalene | High fluorescence quantum yield (0.83), candidate for optoelectronics. | researchgate.net |

| End-Capped | Triptycene | Enhanced solid-state fluorescence quantum yield (up to 22%) and photostability. | nih.govacs.org |

| Fused Derivative | Indene | High solubility while maintaining intermolecular hydrogen bonds. | acs.org |

Purity and Impurity Analysis in this compound Synthesis

The purity of this compound pigments is critical, as their performance properties and potential toxic effects can be influenced by the presence of impurities. mdpi.com Impurities often arise from unreacted starting materials, by-products from side reactions, or intermediates from the synthesis process. mdpi.comru.nl Common starting materials and intermediates that may be present as impurities include aniline, dimethyl succinate, dimethyl succinyl succinate (DMSS), and 2,5-dianilinoterephthalic acid. mdpi.com The long synthesis route for quinacridones makes quality control of the intermediates particularly important to ensure the high quality of the final pigment. google.com

A variety of analytical techniques are employed to assess the purity of this compound and its intermediates. High-Performance Liquid Chromatography (HPLC) is a primary method for purity determination. google.comgoogle.comepo.org A specific patent describes a reversed-phase HPLC (RP-HPLC) method using a C18 column with a mobile phase consisting of an aqueous solution of phosphoric acid and an anionic ion-pair reagent, mixed with acetonitrile. This method effectively separates impurities from the main intermediate compound, ensuring accurate measurement. google.com

Other analytical techniques are also used for characterization and purity analysis:

X-ray Diffraction (XRD) is used to identify the specific polymorphic form (e.g., alpha, beta, gamma) of the this compound pigment and to assess crystal phase purity. ru.nlepo.orgresearchgate.net

Spectroscopic Methods such as FT-IR and FT-Raman spectroscopy are valuable for identifying the pigment and distinguishing it from other organic pigments, even within complex paint formulations. unimi.it

Mass Spectrometry (MS) , often coupled with liquid chromatography (LCMS), is used to confirm the molecular weight of intermediates and final products. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the chemical structure of synthesis intermediates. google.com

Table 3: Impurity Analysis in this compound Synthesis

| Type of Compound | Example | Analytical Detection Method(s) | Reference(s) |

|---|---|---|---|

| Synthesis Impurity | Aniline | HPLC | mdpi.comgoogle.com |

| Synthesis Impurity | Dimethyl succinate | HPLC | mdpi.comgoogle.com |

| Synthesis Impurity | Dimethyl succinyl succinate (DMSS) | HPLC | mdpi.comgoogle.com |

| Intermediate | 2,5-dianilinoterephthalic acid | HPLC, NMR, Mass Spectrometry | mdpi.comgoogle.comgoogle.com |

| Intermediate | 2,5-bis(isopropylphenylamino)benzene-1,4-dioic acid | HPLC, NMR, Mass Spectrometry | google.com |

| Final Pigment | This compound (and its derivatives) | HPLC, XRD, FT-IR, FT-Raman | unimi.itepo.orgresearchgate.net |

Solid State Chemistry and Polymorphism of Quinacridone

Polymorphic Forms and Crystal Structures

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Quinacridone exhibits a rich polymorphism, with at least six forms reported in patent literature, though only three—α, β, and γ—are widely accepted. nih.gov The existence of other phases, such as δ, has also been mentioned. rsc.orggoogle.com The different polymorphs of this compound display distinct colors; for instance, the β-phase is reddish-violet, while the γ-phase is red. rsc.org

The three primary polymorphs of this compound—α, β, and γ—have been the subject of extensive structural characterization. nih.govrsc.org

α-Quinacridone (α-QA): This polymorph exists in at least two forms, αI and αII. rsc.orgresearchgate.net The αI form possesses a triclinic P1̅ structure. acs.orgunibo.it In both αI and αII phases, molecules are connected by pairs of hydrogen bonds, forming molecular chains. researchgate.netresearchgate.netresearchgate.net These polymorphs differ in the arrangement of these chains; in the αI-phase, all molecules are parallel, whereas the αII-phase exhibits a herringbone pattern. rsc.orgresearchgate.net Most synthetic routes initially produce crude α-quinacridone, which is less stable and can be converted to the β or γ forms through solvent treatment at elevated temperatures. naver.com

β-Quinacridone (β-QA): The β polymorph has a monoclinic P2₁/c crystal structure. acs.orgunibo.it Similar to the α-phase, molecules in β-quinacridone are linked into chains by two hydrogen bonds to each neighboring molecule. rsc.orgrsc.org However, in the β-phase, adjacent layers of these chains are rotated relative to each other by 69.4°. rsc.org The β-phase provides a maroon or violet shade and is known for its weather resistance and lightfastness. wikipedia.orggoogle.com

γ-Quinacridone (γ-QA): The γ polymorph also crystallizes in a monoclinic P2₁/c space group but features a distinct hydrogen-bonding pattern. acs.orgunibo.itrsc.org In this structure, each this compound molecule is hydrogen-bonded to four different neighbors in a "criss-cross" pattern, creating a three-dimensional network. researchgate.netrsc.orgimaging.org This arrangement is also seen in indigo (B80030) pigments. imaging.org The γ form is the most stable of the polymorphs and exhibits a strong red color with excellent fastness properties. wikipedia.orgresearchgate.net

| Polymorph | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| αI | Triclinic | P1̅ | Parallel chains of H-bonded molecules |

| αII | Monoclinic | P2₁/c | Herringbone pattern of H-bonded molecular chains |

| β | Monoclinic | P2₁/c | H-bonded chains with a 69.4° rotation between layers |

| γ | Monoclinic | P2₁/c | Criss-cross pattern with each molecule H-bonded to four neighbors |

While α, β, and γ are the most studied polymorphs, patent literature has described several others, including BI, γ′, γI, γII, γIII, γIV, δ, Δ, ε, and ζ. rsc.orgrsc.org However, detailed analysis has often revealed these to be impure samples of the β or γ phases or mixtures of known polymorphs. rsc.org For example, a phase designated as γ′ was later proven to be identical to γ-QA, with differences in powder patterns arising from variations in crystallite size and shape. nih.gov The δ polymorph, obtained through sublimation, is described as a yellowish-red this compound. google.com The characterization of these less common forms is often limited to X-ray powder diffraction data, which can be ambiguous for nanocrystalline or poorly crystalline materials. nih.govrsc.org

The crystal packing of this compound polymorphs is governed by a combination of strong intermolecular forces, primarily hydrogen bonding and π-π stacking. nih.govunibo.it

Hydrogen Bonding: The N-H and C=O groups of the this compound molecule are key to its crystal chemistry, forming strong N-H···O=C intermolecular hydrogen bonds. nih.govrsc.org The nature of this hydrogen bonding is a defining characteristic of the different polymorphs. In the α and β phases, molecules form linear chains through pairs of hydrogen bonds with two neighbors. researchgate.netacs.org In contrast, the γ phase exhibits a more complex, criss-cross network where each molecule bonds to four neighbors via single hydrogen bonds. researchgate.netrsc.orgimaging.org These interactions are crucial for aligning the molecules and contribute significantly to the stability and insolubility of the pigment. nih.govresearchgate.net

Less Common Polymorphs and Their Characterization

Crystal Engineering and Growth Mechanisms

Understanding and controlling the crystallization process of this compound is essential for producing pigments with desired properties. researchgate.netru.nl Crystal engineering aims to design and synthesize crystalline solids with specific structures and functionalities by controlling intermolecular interactions. researchgate.netacs.org

Given the difficulty in growing single crystals suitable for X-ray diffraction, especially for pigments produced as fine powders, computational methods for crystal structure prediction (CSP) have become invaluable. nih.goviucr.org

CSP methodologies typically involve generating a large number of hypothetical crystal structures and then ranking them based on their calculated lattice energies. nih.gov Software like Polymorph Predictor is used to generate and minimize possible structures. nih.govbrad.ac.uk The generated structures' powder patterns are then compared with experimental X-ray powder diffraction (XRPD) data, even of limited quality, to identify candidate structures. nih.govbrad.ac.uk This approach has been successfully used to predict the structures of the α, β, and γ polymorphs of this compound. nih.gov For example, the structure of the αI-phase was first determined by combining CSP with Rietveld refinement of powder diffraction data. rsc.orgrsc.org This demonstrates the power of CSP in elucidating the crystal structures of industrially important pigments when traditional single-crystal methods are not feasible. nih.govbrad.ac.uk

Beyond predicting static crystal structures, computational simulations are used to understand and predict crystal growth and morphology. Kinetic Monte Carlo simulations, for instance, can successfully predict the platelet morphology of β- and γ-quinacridone crystals, whereas simpler models based on attachment energy fail to capture the large aspect ratio.

Computer programs like MONTY, a crystal growth simulation program based on a Monte Carlo algorithm, can simulate the growth of any crystallographic face as a function of the driving force for crystallization (e.g., supersaturation). iucr.org These simulations take the experimental or predicted crystal structure as input and model the molecular interactions to predict growth rates and surface structures under various conditions. Another method, MONTY3D, combines Monte Carlo simulations with a growth probability method to study the formation conditions for each polymorph. iucr.org Such simulations are crucial for understanding the growth mechanisms and for developing strategies to control the crystal morphology, which in turn affects the pigment's coloristic properties. iucr.org

Impact of Synthesis Conditions on Polymorph Formation

The specific crystalline form, or polymorph, of this compound obtained is highly dependent on the synthesis and post-synthesis treatment conditions. acs.orgnih.gov The interplay of solvents, temperature, and even the choice of precursor material can direct the crystallization towards a specific polymorphic outcome. naver.comcsic.es

Different methods are employed to achieve the desired polymorphs:

Solvent Treatment: The polarity of the solvent plays a crucial role. For instance, heating crude this compound in nonpolar solvents tends to favor the formation of the β-phase, while polar solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) at elevated temperatures (e.g., 150°C) promote the generation of the γ-modification. naver.com

Acid Pasting: Dissolving crude this compound in concentrated sulfuric acid and subsequently precipitating it with water is a common method to produce the β-form. naver.com However, this method may result in a product containing some α-crystal modification as well. naver.com

Precursor Control: The crystalline structure of the final this compound product can be determined by the polymorph of its chemical precursor. csic.es For example, using a specific polymorph of tert-butoxycarbonyl-quinacridone (tBoc-QA) can selectively yield the α-quinacridone phase upon thermal treatment. acs.orgcsic.es Spin-coating a known precursor structure leads to the β-quinacridone phase, whereas a shearing technique can produce a different precursor polymorph that triggers the formation of the pure, well-oriented α-quinacridone phase. csic.esresearchgate.net

Oxidation of Dihydroquinacridones: Unsubstituted and substituted this compound pigments can be prepared by the oxidation of the corresponding dihydroquinacridones. googleapis.com The resulting product, a crude this compound, typically has a large particle size and requires further processing to achieve the desired pigmentary properties. googleapis.com

Vacuum Sublimation: Growth of single crystals via vacuum sublimation has been shown to yield specific polymorphs. For linear unsubstituted this compound, vacuum sublimation at approximately 425°C consistently produces the γ-form, regardless of the starting polymorph. researchgate.net

It's important to note that industrial synthesis often yields the αI form, which is unstable and readily transforms into other polymorphs. acs.orgnih.govunibo.it Depending on the reaction conditions, mixtures of different phases are also commonly synthesized. acs.orgnih.gov

Phase Transitions and Stability of Polymorphs

The different crystalline forms of this compound exhibit distinct stabilities and can undergo phase transitions under certain conditions.

Thermal Transitions (e.g., αI to β)

The αI polymorph of this compound is generally considered to be unstable at all temperatures and will transform into either the β or γ polymorph upon thermal treatment. acs.orgnih.govunibo.it This transition is irreversible, with no known reverse transformation from β or γ back to αI. acs.orgunibo.it

One notable and well-studied thermal transition is the conversion of the αI-polymorph to the β-polymorph. This transformation can be observed by heating the αI form, for example, up to 250°C. acs.org This transition has been effectively monitored using techniques like Raman spectroscopy, which can detect the changes in the lattice phonon patterns as the crystal structure converts from αI to β. acs.orgnih.gov

A specific method to obtain pure αI-quinacridone in thin films involves the thermal cleavage of a particular polymorph (form II) of its precursor, tBoc-QA. acs.orgnih.gov Heating this precursor to 125°C results in the αI-QA phase, which upon further heating to 250°C, transforms into the β-QA phase. acs.org

Factors Influencing Polymorph Stability and Conversion

The relative stability of this compound polymorphs is a topic of some debate, but certain factors are known to influence their stability and interconversion. acs.orgnih.govunibo.it

Thermodynamic Stability:

The γ-phase is often considered the most thermodynamically stable polymorph, at least at high temperatures. acs.orgnih.govunibo.itresearchgate.net It is about 3% less dense than the β-polymorph. acs.orgunibo.it

The αI form is the least stable, with a calculated energy about 2.0 kcal/mol less stable than both β and γ forms, suggesting it is not a stable phase at low temperatures. acs.orgunibo.it

The β form is calculated to be only slightly less stable than the γ form, by approximately 0.1 kcal/mol. acs.orgunibo.it

Simple grinding can convert both αI- and γ-quinacridone into the β-polymorph, suggesting that under ambient conditions and mechanical stress, the β-form may be the most stable. csic.es

Kinetic Factors and Conversion Pathways:

The chemical and thermal history of a sample is crucial in determining the final crystalline phase. acs.org

The conversion of the αI polymorph to either β or γ is a common transformation influenced by post-synthesis treatments. acs.orgnih.gov

The choice of precursor and the deposition method can selectively induce and stabilize even the least stable polymorphs, like the α-form. csic.esresearchgate.net For instance, the use of a novel tBoc-quinacridone polymorph, formed via a shearing technique, acts as a template for the subsequent formation of a pure, well-oriented α-quinacridone phase. csic.esresearchgate.net

In stagnant solutions, the α-form of this compound can convert to the most stable γ-form via the intermediate β-phase. ru.nl However, continuous grinding can reverse this process, converting the more stable γ-polymorph back into the metastable α-form, which is explained by an inversion of stability at very small crystal sizes. ru.nl

Interactive Data Table: this compound Polymorph Formation and Transitions

| Polymorph | Formation Conditions | Stability | Thermal Behavior |

| αI | Often obtained in industrial synthesis acs.orgnih.govunibo.it. Can be purely formed by thermal cleavage of tBoc-QA (form II) at 125°C acs.orgnih.gov. | Unstable at all temperatures acs.orgnih.govunibo.it. Least stable polymorph acs.orgunibo.it. | Transforms to β or γ polymorph upon heating acs.orgnih.govunibo.it. Transition to β observed at 250°C acs.org. |

| β | Obtained by heating crude this compound in nonpolar solvents naver.com. Formed by acid pasting of crude this compound naver.com. Can be formed from αI by thermal treatment acs.org. | Generally considered more stable than αI acs.orgunibo.it. May be the most stable form at ambient conditions csic.es. | Can be grown as single crystals by physical vapor transport at ~300°C acs.orgunibo.it. |

| γ | Produced by heating crude this compound in polar solvents (e.g., DMF, DMSO) at ~150°C naver.com. Formed by vacuum sublimation at ~425°C researchgate.net. | Considered the most thermodynamically stable polymorph, especially at high temperatures acs.orgnih.govunibo.itresearchgate.net. | --- |

Spectroscopic Characterization and Photophysical Properties

Advanced Spectroscopic Techniques for Quinacridone Analysis

A variety of sophisticated spectroscopic methods are employed to characterize the structure, aggregation, and optical properties of this compound. These techniques provide detailed insights into the molecular and solid-state features of this important compound.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a powerful non-destructive technique for identifying this compound pigments. unimi.it However, the inherent fluorescence of quinacridones can sometimes interfere with Raman analysis. To overcome this, Fourier-Transform (FT) Raman spectroscopy is often utilized. unimi.it

Surface-Enhanced Raman Scattering (SERS) offers a highly sensitive method for the detection of this compound, even at very low concentrations. nih.govacs.org By adsorbing this compound molecules onto metallic nanostructures, typically silver, the Raman signal is significantly amplified. nih.govacs.org This enhancement allows for the analysis of trace amounts of the pigment, which is particularly useful in the study of artworks and complex materials. nih.govacs.orgacs.org SERS studies have been conducted to investigate the adsorption of this compound on silver nanoparticles, providing insights into the molecule-surface interactions. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental techniques for characterizing the vibrational modes of the this compound molecule. unimi.itnih.gov The IR spectrum of this compound is marked by characteristic absorption bands that correspond to specific molecular vibrations, such as the stretching of N-H and C=O bonds, which are crucial for identifying the compound and understanding its hydrogen-bonding network. nih.govacs.org

FTIR spectroscopy, often performed using an Attenuated Total Reflectance (ATR) accessory, is widely used for the analysis of pure this compound pigments and their formulations in various media. ut.eeresearchgate.net These spectra provide a fingerprint for different polymorphic forms and derivatives of this compound. unimi.it For instance, Pigment Violet 19 (the unsubstituted linear trans-quinacridone) and Pigment Red 122 (2,9-dimethylthis compound) can be distinguished by their unique FTIR spectra. unimi.it

| Spectroscopic Technique | Key Findings for this compound | References |

| Raman Spectroscopy | Identification of this compound pigments, though can be affected by fluorescence. | unimi.it |

| SERS | High-sensitivity detection of this compound at low concentrations. | nih.govacs.orgacs.org |

| FTIR Spectroscopy | Characterization of vibrational modes, identification of polymorphs and derivatives. | unimi.itnih.govacs.orgut.ee |

Luminescence and Surface-Enhanced Fluorescence (SEF)

This compound molecules are known for their strong fluorescence in dilute solutions, with high fluorescence quantum yields. acs.org However, this fluorescence is often quenched in the solid state or in aggregated forms due to intermolecular interactions. sioc-journal.cnacs.orgsciengine.com

Surface-Enhanced Fluorescence (SEF) is a technique that utilizes metallic nanostructures to modify the fluorescence properties of nearby molecules. nih.govacs.org Like SERS, SEF can enhance the emission intensity and has been employed in the study of this compound to understand its adsorption and aggregation behavior on metal surfaces. nih.govacs.org This technique is particularly valuable for detecting this compound at very low levels where conventional fluorescence might be weak. nih.gov

UV-Vis Spectroscopy and Aggregation Behavior

UV-Vis absorption spectroscopy is a primary tool for studying the electronic transitions and aggregation behavior of this compound in both solution and solid states. nih.govacs.org In dilute solutions, this compound exhibits a characteristic absorption spectrum with distinct vibronic bands. acs.orgrsc.org The position and intensity of these bands are sensitive to the solvent environment. rsc.org

The aggregation of this compound molecules, driven by hydrogen bonding and π-π stacking, leads to significant changes in the UV-Vis absorption spectrum. acs.orgucc.ieacs.org Typically, aggregation results in a bathochromic (red) shift of the absorption bands. ucc.ie The extent of this shift can be influenced by factors such as concentration, temperature, and the specific solvent used. acs.orgucc.ie By analyzing these spectral changes, researchers can model the structure of the aggregates formed in solution. acs.org

X-ray Diffraction (XRD) and Electron Diffraction

X-ray Diffraction (XRD) is an essential technique for determining the crystal structure of this compound's various polymorphic forms. nih.gov Different polymorphs, such as the α, β, and γ phases, exhibit distinct XRD patterns, which arise from their different molecular packing and hydrogen-bonding networks. nih.govrsc.org The crystal structure has a profound impact on the pigment's color and other physical properties. nih.gov

For nanocrystalline samples of this compound, which may not be suitable for single-crystal X-ray analysis, electron diffraction has proven to be a valuable tool. rsc.orgresearchgate.net Electron diffraction studies have been instrumental in solving the crystal structures of phases like αII-quinacridone, revealing details about their molecular arrangement and stacking disorder. rsc.orgresearchgate.net

| Analytical Technique | Application to this compound | Key Insights | References |

| Luminescence/SEF | Studying fluorescence properties and high-sensitivity detection. | Reveals fluorescence quenching upon aggregation; SEF enhances detection. | sioc-journal.cnnih.govacs.orgacs.orgsciengine.com |

| UV-Vis Spectroscopy | Analyzing electronic transitions and aggregation. | Shows spectral shifts indicative of aggregation state. | nih.govacs.orgrsc.orgucc.ieacs.org |

| XRD | Determining crystal structures of polymorphs. | Distinguishes between α, β, and γ phases based on packing. | nih.govrsc.org |

| Electron Diffraction | Characterizing nanocrystalline structures. | Solves structures of phases not amenable to XRD. | rsc.orgresearchgate.net |

Photophysical Properties and Electronic Transitions

The photophysical properties of this compound are governed by its electronic structure and the transitions between its molecular orbitals. The primary electronic transition responsible for its color and fluorescence is a π-π* transition. researchgate.net This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

In a non-aggregated state, such as in a dilute dimethyl sulfoxide (B87167) (DMSO) solution, this compound displays an intense absorption in the visible region (around 450–550 nm) and exhibits strong fluorescence. sioc-journal.cnrsc.org The emission spectrum is typically a mirror image of the absorption spectrum. rsc.org The excited state lifetime of monomeric this compound is approximately 20 nanoseconds, with a high fluorescence quantum yield of about 0.76. rsc.org

Theoretical studies using density functional theory (DFT) have provided further insights into these properties. researchgate.net Calculations have shown that the charge transfer associated with the electronic transition mainly occurs between the nitrogen and oxygen atoms within the this compound molecule. researchgate.net The energy of the excited state (E0–0) for non-aggregated this compound is estimated to be around 2.34–2.36 eV. rsc.org However, in the solid state, such as in thin films, aggregation leads to a red-shifted absorption and a lower energy excited state of about 2.10 eV. rsc.org

Absorption and Emission Properties

This compound's absorption and emission spectra are highly sensitive to its physical state, whether in solution or as a solid, and to the degree of intermolecular interaction.

In a non-aggregated state, such as in a dilute dimethyl sulfoxide (DMSO) solution, this compound exhibits a strong absorption band in the visible region, typically between 450 and 550 nm. rsc.org This absorption is characterized by distinct vibronic features. rsc.org The emission spectrum in such solutions is often a mirror image of the absorption spectrum. rsc.org For instance, in DMSO, the maximum emission wavelengths for QA and a derivative, QA-CF3, have been observed at 547 nm and 536 nm, respectively. sioc-journal.cn The fluorescence quantum yield (ΦF) of QA in a non-aggregated state can be quite high, reaching 0.76, with an excited state lifetime of approximately 20 nanoseconds. rsc.org

The solvent environment plays a role in the photophysical properties. Increasing the polarity of the solvent can cause slight bathochromic (red) shifts in the absorption spectrum. rsc.org Theoretical studies suggest that the solvent effect is primarily achieved by altering the energy level of the Highest Occupied Molecular Orbital (HOMO). researchgate.net

In the solid state or in aggregated forms, the photophysical properties of this compound change dramatically. rsc.org Aggregation, often facilitated by intermolecular hydrogen bonding, generally leads to a significant redshift in both the absorption and emission spectra. rsc.orgresearchgate.net This is accompanied by a decrease in the excited state lifetime and a substantial reduction, or quenching, of the fluorescence quantum yield. rsc.orgsciengine.com For example, thin films of QA prepared by vacuum sublimation show absorption peaks redshifted by about 40 nm compared to the solution state, with a primary emission maximum at 610 nm and a broader band around 690 nm. rsc.org This red-shifted and broad emission in the solid state is attributed to emission from various aggregated forms. rsc.orgresearchgate.net The fluorescence quenching in the solid state is a major challenge for applications requiring high emission efficiency. sioc-journal.cn

The introduction of bulky substituents can mitigate this aggregation-induced quenching. By sterically hindering close π-π stacking, these modifications can help retain fluorescence in the solid state. sioc-journal.cnnih.gov For instance, a triptycene-fused this compound derivative demonstrated a notable enhancement in fluorescence quantum yield in the solid state. nih.gov

Table 1: Photophysical Properties of this compound in Different States

| Property | Non-Aggregated (DMSO Solution) | Aggregated (Thin Film) |

| Absorption Maximum (λmax) | 450–550 nm rsc.org | Red-shifted by ~40 nm rsc.org |

| Emission Maximum (λem) | ~547 nm sioc-journal.cn | 610 nm (primary), 690 nm (broad) rsc.org |

| Fluorescence Quantum Yield (ΦF) | 0.76 rsc.org | Significantly lower, < 10⁻⁴ for nanoparticles rsc.org |

| Excited State Lifetime (τ) | ~20 ns rsc.org | 1.7 ns (for a 690 nm band) rsc.org |

Electron Transition Mechanisms (π-π Transition)*

The characteristic absorption of this compound in the visible region is attributed to a π-π* electronic transition. rsc.orgimaging.org This involves the promotion of an electron from a π bonding orbital (the HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO). rsc.orgresearchgate.net Molecular orbital calculations confirm that a single π-π* electronic transition is responsible for the absorption observed in the visible spectrum. imaging.org

The planarity of the this compound molecule's π-conjugated system is crucial for this transition. sioc-journal.cn In solution, the absorption spectrum often displays a series of equally spaced bands, which are assigned as 0-0, 0-1, and 0-2 vibrational transitions coupled with the primary electronic transition. imaging.org This indicates that a single electronic transition is coupled with vibrational modes. imaging.org

Theoretical calculations using density functional theory (DFT) have been employed to model these transitions. researchgate.net The energy gap between the HOMO and LUMO is a key determinant of the absorption wavelength. rsc.org Modifications to the this compound structure, such as the introduction of electron-donating or electron-withdrawing groups, can alter this energy gap, leading to shifts in the absorption spectrum. rsc.org For example, N,N'-Boc functionalization results in a blue-shift of the absorption and a significant increase in the HOMO-LUMO energy gap. rsc.org Conversely, adding substituents to the aromatic core tends to cause a redshift. rsc.org

Charge Transfer Phenomena (Single-Molecule and Dimer)

Charge transfer (CT) processes are fundamental to understanding the electronic and photophysical behavior of this compound, both at the single-molecule level and in aggregated forms like dimers.

Single-Molecule Charge Transfer: Within a single this compound molecule, theoretical studies indicate that photoexcitation leads to intramolecular charge transfer. researchgate.net This charge transfer primarily occurs between the nitrogen and oxygen atoms of the molecule. researchgate.net The nitrogen atoms act as electron donors, while the carbonyl oxygen atoms function as electron acceptors. This intramolecular CT character contributes to the molecule's photophysical properties.

Dimer Charge Transfer: In the solid state or in concentrated solutions, this compound molecules tend to aggregate, forming dimers and larger assemblies. rsc.orgsciengine.com These aggregates are often held together by a combination of intermolecular hydrogen bonds between the N-H and C=O groups and π-π stacking interactions. researchgate.netmdpi.com

The formation of these dimers introduces new electronic states and charge transfer pathways. sciengine.com The interactions between the molecules in a dimer can lead to the formation of charge-transfer excitons. The hydrogen bonding network can align the transition dipoles in a "head-to-tail" arrangement, which contributes to the redshift observed in the absorption spectra of aggregated this compound due to excitonic interactions. rsc.org

Studies on this compound dimers have shown that these dye-dye interactions are a primary cause of fluorescence quenching. sciengine.com The formation of dimers creates non-radiative decay pathways that compete with fluorescence, leading to a dramatic decrease in emission efficiency. sciengine.com The study of specifically synthesized dimeric this compound cyclophanes has provided a model system for understanding these intrinsic spectroscopic properties of the π-dimeric species, confirming that dimerization is a key factor in fluorescence quenching. sciengine.com The interaction between molecules can be observed through techniques like scanning tunneling microscopy, which can even distinguish between different arrangements of this compound dimers on a surface. acs.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone for the theoretical study of quinacridone and its derivatives, offering a balance between computational cost and accuracy. weizmann.ac.il These calculations are instrumental in elucidating the electronic structure, molecular geometry, and reactivity of the this compound molecule. jst.go.jpijcsrr.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters that govern the electronic and optical properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (HLG), is a key indicator of molecular reactivity and the energy required for electronic excitation. irjweb.com

Theoretical studies on this compound have employed various DFT functionals to calculate these energy levels. For instance, calculations using the B3LYP and B3PW91 functionals have yielded HOMO-LUMO gap values of 3.13 eV and 3.12 eV, respectively. semanticscholar.org Another study using the B3LYP/6-311G method also reported similar orbital energies. jst.go.jp In contrast, the Hartree-Fock (HF) method, which does not account for electron correlation in the same way as DFT, predicts a much larger gap of 8.49 eV. semanticscholar.org These DFT-calculated values are generally in good agreement with the energy gap derived from density of states (DOS) spectra. semanticscholar.org

The choice of functional can significantly impact the calculated orbital energies. Standard functionals sometimes underestimate the fundamental gap. aps.orgaps.org To address this, optimally tuned range-separated hybrid (OT-RSH) functionals have been employed for this compound, providing a more accurate description of the ionization potential and band gap, in excellent agreement with experimental data from techniques like angle-resolved photoemission spectroscopy (ARUPS). aps.orgaps.orgresearchgate.net For the bulk crystalline phase, the optimally tuned screened range-separated hybrid (OT-SRSH) approach further refines these calculations by accounting for polarization effects, leading to a narrowing of the band gap. aps.org

The following table summarizes the HOMO, LUMO, and HOMO-LUMO gap (HLG) energies for a this compound molecule calculated using different theoretical methods.

| Method | HOMO (eV) | LUMO (eV) | HLG (eV) | Source |

|---|---|---|---|---|

| HF | 1.08 | -7.41 | 8.49 | semanticscholar.org |

| B3LYP | -2.43 | -5.56 | 3.13 | semanticscholar.org |

| B3PW91 | -2.51 | -5.63 | 3.12 | semanticscholar.org |

| Optimized B3LYP | -5.52 | -3.36 | 2.16 | rsc.org |

| Optimized B3PW91 | -5.57 | -2.82 | 2.75 | rsc.org |

This table is interactive. Click on the headers to sort the data.

Computational methods are used to determine the most stable three-dimensional structure of the this compound molecule by optimizing its geometric parameters, such as bond lengths and angles. ijcsrr.orgsemanticscholar.org DFT calculations, for example with the B3LYP/6-311G** basis set, show that the C-C bond lengths in the aromatic rings can vary, while the O=C bond distances are calculated to be around 1.22 Å with B3LYP and B3PW91 functionals. semanticscholar.org The N-H bond distance in an optimized structure is calculated to be approximately 1.010 Å. rsc.org This structural optimization is crucial as the planarity and rigidity of the this compound core are directly linked to its properties. sioc-journal.cn

Bond topological analysis, based on the Atoms in Molecules (AIM) theory, provides further insight into the nature of the chemical bonds within the molecule. ijcsrr.orgresearchgate.net This analysis examines the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the bond ellipticity. ijcsrr.orgsemanticscholar.org Studies on this compound have used this approach to characterize the interactions within the molecule, confirming the nature of covalent bonds and non-covalent interactions that stabilize its structure. ijcsrr.orgresearchgate.net

The following table presents selected optimized bond lengths of the this compound molecule as determined by different computational methods.

| Bond | HF (Å) | B3LYP (Å) | B3PW91 (Å) | Source |

|---|---|---|---|---|

| O=C | 1.197 | 1.226 | 1.224 | semanticscholar.org |

| N-H | - | - | 1.010 | rsc.org |

| C-N | 1.372 | 1.378 | - | semanticscholar.org |

| C-H | ~1.075 | ~1.084 | - | semanticscholar.org |

This table is interactive. Click on the headers to sort the data.

Analysis of the molecular orbitals reveals the distribution of electron density in the frontier orbitals. For this compound, the HOMO and LUMO are typically π-orbitals distributed across the conjugated pentacyclic core. jst.go.jpnih.gov This delocalization is a key feature of its chromophoric system. DFT calculations show that the HOMO and LUMO orbitals are concentrated within the conjugation plane of the parent molecule. jst.go.jp The distribution of these orbitals is critical for understanding charge transfer characteristics. For instance, in this compound derivatives, the LUMO is often centered in electron-accepting units, which facilitates intramolecular charge transfer (ICT) upon electronic transition. researchgate.net

Molecular Electrostatic Potential (ESP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. jst.go.jp The ESP is calculated from the electron density and provides a color-coded map of potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, ESP analysis shows that the negative potential is concentrated around the electronegative oxygen and nitrogen atoms of the carbonyl and amine groups, respectively. jst.go.jpsemanticscholar.org This highlights these areas as the most likely sites for intermolecular interactions, such as hydrogen bonding, which plays a crucial role in the solid-state packing and pigmentary properties of this compound. researchgate.netacs.org The unique structure of this compound, with its conjugated five-membered ring and strong electronegative groups, makes it highly suitable for adsorption onto surfaces and effective charge dispersion, as revealed by ESP analysis. jst.go.jp

Molecular Orbital Analysis

Theoretical Investigation of Photophysical Properties

Computational methods are essential for interpreting and predicting the photophysical behavior of this compound, including its characteristic absorption and emission of light. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited states of molecules and simulating their UV-Vis absorption and emission spectra. researchgate.netnumberanalytics.com These calculations can predict the wavelengths of maximum absorption (λ_max) and emission, which correspond to electronic transitions between the ground and excited states. sioc-journal.cnmarshall.edu

For this compound, TD-DFT calculations have shown that the primary electronic transition is of a π-π* character, involving the promotion of an electron from the HOMO to the LUMO. researchgate.net The charge transfer associated with this transition mainly occurs between the nitrogen and oxygen atoms. researchgate.net The accuracy of the predicted spectra can be influenced by the choice of functional and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). researchgate.net For example, studies have found that using the B3LYP functional with PCM provides a good description of the absorption properties, while the Configuration Interaction Singles (CIS) method can be suitable for emission properties. researchgate.net

Theoretical analyses have also been used to understand the significant color shift of this compound from yellow in solution to reddish-violet in the solid state. nih.govacs.org These studies, using fragment molecular orbital (FMO) based TD-DFT, revealed that the spectral shift is a complex interplay of structural deformation of the molecule in the crystal, the electrostatic potential of the crystal field, and direct intermolecular interactions like hydrogen bonding and π-π stacking. nih.govacs.org

Role of Solvent Effects on Electronic Levels

The surrounding solvent medium plays a significant role in modulating the electronic properties of this compound. Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT) combined with a Polarizable Continuum Model (PCM), are used to simulate these effects. ufjf.br The PCM approach treats the solvent as a continuous dielectric medium, which interacts with the solute molecule placed in a cavity. fiveable.me This method allows for the calculation of how the solvent influences the thermodynamics and kinetics of reactions by stabilizing or destabilizing reactants and products. fiveable.me

Research indicates that the primary influence of the solvent on the photophysical properties of this compound is through the alteration of its Highest Occupied Molecular Orbital (HOMO) energy level. researchgate.net The polarity of the solvent is a key factor, demonstrating a strong effect on the time-dependent spectroscopic properties of retinoid compounds, a concept applicable to other sensitive molecules like this compound. ufjf.br These computational investigations show that while molecular structures may remain largely unchanged, the electronic spectra can be highly sensitive to the surrounding medium. ufjf.br Implicit solvent models are essential for capturing these bulk solvent effects efficiently. fiveable.me

Intermolecular Interaction Effects in Solid State

This compound exhibits a dramatic color change from yellow in solution to a range of reddish to violet hues in the solid state. researchgate.netnih.gov This phenomenon is a direct result of strong intermolecular interactions within the crystal lattice. nih.gov Theoretical analyses based on fragment molecular orbital (FMO) and time-dependent density functional theory (TDDFT) calculations have been instrumental in dissecting the origins of this spectral shift. researchgate.netacs.org

Structural Deformation and Electrostatic Potential (Crystal Field)

Upon transition from the gas or solution phase to the solid state, the this compound molecule is subject to two primary influences:

Structural Deformation: The rigid crystalline environment forces slight changes in the molecule's geometry compared to its relaxed state in a vacuum. A significant contributor to the spectral shift is the stretching of the C=O bond upon crystallization. researchgate.netnih.govacs.org

Contributions to Spectral Shift in Solid Phase

The significant bathochromic (red) shift observed in solid-state this compound is not due to a single factor but rather an interplay of several effects. researchgate.netacs.org Computational studies have shown that structural deformation, the electrostatic crystal field, and direct intermolecular interactions each contribute on the same order of magnitude to the total spectral shift. researchgate.netacs.org

Lattice Dynamics and Electron-Phonon Coupling

The vibrational properties of the crystal lattice (lattice dynamics) are fundamental to the transport characteristics of organic semiconductors like this compound. nih.gov Theoretical treatments identify electron-phonon coupling as a primary mechanism for energy dissipation of charge carriers. nih.gov

Vibrational Properties and Low-Frequency Raman Spectra

The study of low-frequency vibrations (phonons) provides direct insight into the intermolecular interactions that define the crystal structure. acs.org A powerful approach combines experimental low-frequency Raman microscopy with dispersion-corrected density functional theory (DFT) simulations. nih.govnih.gov This combination allows for the unambiguous assignment of vibrational modes for different this compound polymorphs (e.g., αI, β, and γ). nih.govunibo.it

The low-frequency Raman spectra of the various polymorphs are remarkably different, enabling their clear identification. acs.org The excellent agreement between experimental and simulated spectra validates the computational methods used to describe the intermolecular forces. nih.govnih.govunibo.it For the γ-quinacridone polymorph, specific lattice phonons have been identified through both calculation and experiment.

Table 1: Calculated and Experimental Low-Frequency Raman Modes for γ-Quinacridone

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Symmetry | Description |

|---|---|---|---|

| 35 | 35 | A_g | Libration around N-axis |

| 44 | 43 | A_g | Libration around M-axis |

| 57 | 55 | A_g | Libration around L-axis |

| 47 | 48 | B_g | Mixed L, M, N libration |

| 57 | 55 | B_g | Libration with major component around M-axis |

Data sourced from a combined Raman and computational study. unibo.it

Electron-Lattice Phonon Coupling Strength

A thorough understanding of lattice dynamics is a prerequisite for characterizing the strength of the coupling between electrons and lattice phonons. nih.govnih.gov This electron-phonon coupling (EPC) strength is a critical parameter that influences charge transport mechanisms in the material. researchgate.net By analyzing the lattice dynamics, it is possible to reliably characterize the EPC for different polymorphs of this compound. nih.govunibo.itunibo.it Computational protocols have been developed to calculate the Peierls or electron-lattice phonon coupling constants, which involves computing the intermolecular transfer integrals between the frontier orbitals (HOMO and LUMO) of molecular dimers. nih.govacs.org This knowledge provides essential hints about the electrical transport mechanisms within the crystalline material. nih.gov

Supramolecular Assemblies and Nanostructures

Self-Assembly Mechanisms

The spontaneous organization of quinacridone molecules into larger architectures is governed by a combination of non-covalent interactions. The interplay between hydrogen bonding and π-π stacking dictates the resulting structure and its properties.

The self-assembly of this compound is primarily directed by strong intermolecular hydrogen bonds. beilstein-journals.org The molecule's trans-linear geometry features two N-H groups and two carbonyl (C=O) groups, enabling the formation of robust, linear chains through C=O···H–N hydrogen bonding. acs.org This strong directional bonding is a key factor in the formation of well-ordered crystalline structures and reinforces the close packing of the molecules. acs.org The strength of these hydrogen bonds is highlighted by the significantly higher desorption temperature of this compound multilayers (510 K) compared to that of pentacene (B32325) (400 K), a molecule that lacks hydrogen bonding capabilities. mdpi.com

This hydrogen-bond-mediated arrangement facilitates significant π-π stacking interactions between the extensive aromatic cores of adjacent this compound molecules. mdpi.comacs.org These stacking interactions contribute to the thermodynamic stability of the assemblies and are crucial for charge transport in organic electronic devices. acs.orgmdpi.com The combination of these forces leads to the formation of fine crystalline solids with exceptional stability and unique photophysical properties. mdpi.com Different crystalline polymorphs, such as the β and γ phases, exhibit distinct hydrogen bonding patterns. The β-modification involves two hydrogen bonds between molecules of the same two-dimensional chirality, while the γ-modification features one hydrogen bond between molecules of different chirality. mdpi.com

The strong, directional nature of the hydrogen bonds in this compound drives the formation of one-dimensional (1D) chains. beilstein-journals.org These linear aggregates have been observed in numerous studies, where molecules align in parallel, connected by H-bonds. beilstein-journals.orgresearchgate.net Such 1D chains have been successfully grown on various substrates, including metal surfaces like Ag(100) and Cu(111), as well as on ultrathin insulating layers of KCl. beilstein-journals.orgresearchgate.net

These 1D chains can further organize to form two-dimensional (2D) supramolecular crystals. rsc.org The assembly into 2D architectures often occurs through the lateral association of the 1D chains, driven by weaker van der Waals forces and π-π stacking. mdpi.com On surfaces like highly orientated pyrolytic graphite (B72142) (HOPG), N,N'-dialkyl-substituted this compound derivatives have been shown to form well-ordered 2D patterns, such as stripes or more complex nanostructures. researchgate.netacs.org The resulting 2D platelets can form multilayered films, adhering strongly to surfaces and creating hard, thin layers. mdpi.com The ability to form these ordered 1D and 2D structures is fundamental to this compound's application in thin-film devices. acs.org

Intermolecular Hydrogen Bonding and π-π Interactions

Modulating Supramolecular Organization

The supramolecular organization of this compound can be precisely controlled and tuned through chemical modification of the core structure or by introducing secondary molecules into the assembly process. This modulation allows for the rational design of nanostructures with desired properties.

Minor changes to the this compound molecular structure can have a profound impact on its self-assembly behavior. acs.orgacs.org Studies on N,N'-dialkyl-substituted this compound derivatives have demonstrated that the length of the alkyl chains is a critical parameter. Derivatives with long alkyl chains tend to form well-defined stripe patterns on surfaces like HOPG, where the packing is dominated by the interdigitation of the alkyl groups. researchgate.net In contrast, those with shorter alkyl chains may form less-ordered, grain-like structures. researchgate.net

Furthermore, the introduction of other substituents, such as methyl groups on the this compound core, can introduce steric effects that control the final 2D structure. acs.org These subtle modifications alter the intermolecular interactions, providing a route to fine-tune the resulting supramolecular architecture and its electronic properties. acs.org

The supramolecular arrangement of this compound derivatives can be further manipulated by coadsorbing them with guest molecules, such as fatty acids or dicarboxylic acids. acs.orgacs.org At the liquid/graphite interface, these guest molecules can interact with the this compound derivatives, leading to the formation of distinct, complex 2D nanostructures that are not observed in the pure components. acs.orgnih.gov

The guest molecules can act as templates or bridges, modulating the cooperative effects of the various intermolecular interactions. acs.org For instance, the length of coadsorbed dicarboxylic acids can determine the final patterned structure. acs.orgnih.gov In one notable case, the coadsorption of an N,N'-dihexadecyl-substituted this compound with pentadecanedioic acid resulted in a grid-like structure where the this compound derivative adopted two different conformations alternately. acs.org This approach provides a versatile strategy for designing and controlling patterned surfaces with light-emitting properties. acs.org

A fascinating aspect of modulating this compound assemblies is the induction of chirality from achiral building blocks. acs.org The coadsorption of N,N'-dialkyl-substituted this compound derivatives with fatty acids on a graphite surface can lead to the formation of 2D chiral structures. acs.orgacs.org

Research has shown that this induced chirality is highly dependent on minor structural variations of the this compound derivative. researchgate.netacs.org Specifically, when derivatives containing methyl groups on the core are coadsorbed with fatty acids, they form chiral racemates . acs.orgacs.org In contrast, a similar this compound derivative lacking the methyl groups forms separate chiral domains under the same conditions. acs.orgacs.org This phenomenon is observed only for derivatives with long alkyl chains (−C22H45) and in the presence of the fatty acid guest molecules. acs.orgacs.orgacs.org These findings demonstrate that a delicate balance of hydrogen bonding, steric interactions, and guest-host interactions can be harnessed to control the chirality of 2D supramolecular assemblies. acs.orgacs.org

Interactive Data Table: Modulation of this compound Derivative Assemblies by Coadsorption